molecular formula C20H23FN6OS B2443170 4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-49-8

4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2443170
CAS No.: 941948-49-8
M. Wt: 414.5
InChI Key: XUMXWZSSDWZLQM-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic chemical compound with applications in various fields of science and industry. This compound is known for its complex structure and specific properties, which make it valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis protocols. The synthesis starts with the preparation of the core structure followed by functional group modifications. Here’s a simplified version:

  • Starting Materials: : Preparation begins with the selection of appropriate starting materials such as substituted benzene derivatives and pyrazolo[3,4-d]pyrimidine intermediates.

  • Reaction Steps: : Each step involves specific reagents and catalysts. For example, fluoro-substitution might involve nucleophilic aromatic substitution reactions using fluoride sources.

  • Purification: : The compound is purified using techniques such as column chromatography and recrystallization to ensure high purity.

Industrial Production Methods

In industrial settings, the production is scaled up with optimizations for cost, efficiency, and yield. Continuous flow chemistry and automation often play roles in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions:

  • Oxidation: : Various oxidation reactions can modify the thiomethyl group to sulfoxides or sulfones.

  • Reduction: : Reduction reactions can alter functional groups such as nitro to amino derivatives.

  • Substitution: : The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : KMnO4, H2O2 for oxidation.

  • Reducing Agents: : NaBH4, LiAlH4 for reduction.

  • Catalysts: : Palladium catalysts for hydrogenation.

Major Products

Depending on the reaction conditions, the major products can include modified pyrazolo[3,4-d]pyrimidine derivatives with altered substituents like different alkyl, acyl, or heteroaryl groups.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a precursor to other complex molecules.

Biology

In biological research, it’s evaluated for its interactions with various enzymes and receptors.

Medicine

In medical research, it’s examined for potential therapeutic effects, particularly in targeting specific cellular pathways.

Industry

Industrial applications include its use as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, 4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific structural features which confer unique reactivity and binding properties.

List of Similar Compounds

  • 4-chloro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 4-fluoro-N-(2-(6-(methylthio)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 4-bromo-N-(2-(6-(methylthio)-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Properties

IUPAC Name

4-fluoro-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6OS/c1-29-20-24-17(26-10-3-2-4-11-26)16-13-23-27(18(16)25-20)12-9-22-19(28)14-5-7-15(21)8-6-14/h5-8,13H,2-4,9-12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMXWZSSDWZLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)F)C(=N1)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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